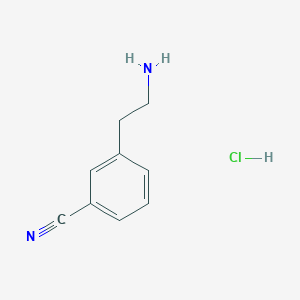

3-(2-Aminoethyl)-benzonitrile hydrochloride

Description

Its molecular formula is C₉H₁₁ClN₂, with a molecular weight of 182.65 g/mol . The compound is synthesized via reaction of 3-(2-aminoethyl)benzonitrile hydrochloride with dicyandiamide under general procedure C, yielding intermediates such as 1-carbamimidamido-N-[2-(3-cyanophenyl)ethyl]methanimidamide hydrochloride. LCMS analysis confirms its molecular ion peak at [M+H]⁺ = 231.20 .

Propriétés

IUPAC Name |

3-(2-aminoethyl)benzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2.ClH/c10-5-4-8-2-1-3-9(6-8)7-11;/h1-3,6H,4-5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTBSBTYVOVWZAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172348-36-6 | |

| Record name | 3-(2-aminoethyl)benzonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications De Recherche Scientifique

3-(2-Aminoethyl)-benzonitrile hydrochloride is widely used in scientific research due to its versatile chemical properties. Its applications include:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: The compound is used in the study of biological systems and the development of new drugs.

Medicine: It is utilized in the design and synthesis of pharmaceuticals, particularly in the development of new therapeutic agents.

Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism by which 3-(2-Aminoethyl)-benzonitrile hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific context of its use.

Comparaison Avec Des Composés Similaires

Structural Analogues and Positional Isomers

Several benzonitrile derivatives with aminoethyl or related substituents are documented, differing in substitution patterns and functional groups:

Physical and Chemical Properties

- Melting Points: While direct data for 3-(2-aminoethyl)-benzonitrile hydrochloride is unavailable, structurally related urea derivatives (e.g., 1-(2-aminoethyl)-3-fluorophenylurea hydrochloride) exhibit melting points between 180–210°C .

- Solubility: The hydrochloride salt form suggests solubility in polar solvents (e.g., water, methanol) due to ionic interactions. Neutral analogues like 3-(aminomethyl)benzonitrile (CAS 10406-24-3) are stored under inert atmospheres, indicating sensitivity to moisture .

Key Differentiators and Challenges

- Positional Effects: The meta substitution in 3-(2-aminoethyl)-benzonitrile hydrochloride may confer distinct electronic and steric properties compared to para isomers, influencing receptor binding or catalytic activity.

- Salt Form Stability : Hydrochloride salts generally enhance stability but may complicate purification compared to free bases .

- Synthetic Complexity : Bulky substituents (e.g., 4-chlorophenyl in CAS 60681-06-3) require multi-step syntheses, reducing scalability .

Activité Biologique

3-(2-Aminoethyl)-benzonitrile hydrochloride, a compound with the molecular formula C₈H₉N₂·HCl, has garnered attention in the fields of neuropharmacology and medicinal chemistry due to its structural similarity to neurotransmitters like serotonin and melatonin. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzene ring substituted with a cyano group and an ethylamine side chain. Its molecular weight is approximately 182.65 g/mol. The presence of these functional groups contributes to its reactivity and biological interactions.

The biological activity of 3-(2-Aminoethyl)-benzonitrile hydrochloride is primarily attributed to its interaction with neurotransmitter receptors, particularly serotonin receptors. This interaction suggests potential effects on mood regulation, anxiety, and other neurological functions. Preliminary studies indicate that the compound may exhibit neuroprotective properties, although comprehensive mechanisms remain to be fully elucidated.

Biological Activities

The compound's biological activities can be summarized as follows:

- Neurotransmitter Modulation : It is believed to influence serotonergic pathways, which are crucial for mood and anxiety regulation.

- Potential Neuroprotective Effects : Early research suggests that it may protect neuronal cells from damage.

- Polypharmacological Potential : Its ability to interact with multiple receptors indicates potential for diverse therapeutic applications.

Binding Affinity Studies

Research has shown that 3-(2-Aminoethyl)-benzonitrile hydrochloride can bind to serotonin receptors, influencing their activity. This binding affinity is significant for understanding how the compound may modulate neurotransmission.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds highlights the unique features of 3-(2-Aminoethyl)-benzonitrile hydrochloride:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 4-(2-Aminoethyl)-benzonitrile hydrochloride | Similar benzene ring structure | Different substitution pattern on benzene |

| (R)-3-(1-Aminoethyl)benzonitrile hydrochloride | Similar core structure | Different stereochemistry affecting activity |

| 3-(5-(2-Aminoethyl)-1,3,4-oxadiazol-2-yl)benzonitrile hydrochloride | Contains oxadiazole ring | Potentially different pharmacological profile |

This table illustrates the distinctiveness of 3-(2-Aminoethyl)-benzonitrile hydrochloride in terms of its binding affinity and biological activity profile compared to related compounds.

Toxicological Considerations

While exploring its biological activity, it is essential to note that 3-(2-Aminoethyl)-benzonitrile hydrochloride is considered hazardous. It can cause severe skin burns, eye damage, and respiratory irritation; hence, safety precautions are necessary when handling this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.